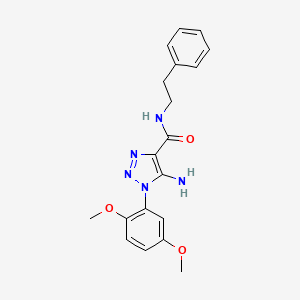![molecular formula C17H23NO B5171588 N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)
N-[3-(1-naphthyloxy)propyl]-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-naphthyloxy)propyl]-1-butanamine, commonly known as NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. NBOMe is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, NBOMe has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, the drug has also been studied for its potential scientific research applications.
作用機序
NBOMe is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The drug binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the 5-HT2A receptor is believed to be responsible for the altered perception, mood, and thought patterns experienced by users of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBOMe are not well understood, but studies have shown that the drug can cause a range of effects on the body. These effects include increased heart rate, blood pressure, body temperature, and respiration rate. NBOMe can also cause hallucinations, altered perception, mood, and thought patterns. The drug has been associated with adverse effects such as seizures, psychosis, and death.
実験室実験の利点と制限
NBOMe has several advantages for use in scientific research applications. The drug is a potent agonist of the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the receptor and its role in hallucinogenic effects. Additionally, NBOMe has a high affinity for the receptor, which allows for precise and selective activation of the receptor. However, the use of NBOMe in scientific research is limited by its potential for adverse effects and its legality as a recreational drug.
将来の方向性
There are several future directions for research on NBOMe. One area of research is the potential therapeutic applications of hallucinogens in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of new compounds that can selectively activate the serotonin 5-HT2A receptor without causing adverse effects. Additionally, research is needed to better understand the biochemical and physiological effects of NBOMe and its potential for harm.
合成法
The synthesis of NBOMe involves the reaction of 2C-H compounds with a substituted phenylacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields the corresponding amine, which is then coupled with butyraldehyde to form NBOMe. The synthesis of NBOMe is a complex process that requires expertise in organic chemistry.
科学的研究の応用
NBOMe has been studied for its potential scientific research applications, particularly in the field of neuroscience. The drug has been used as a tool to study the serotonin 5-HT2A receptor and its role in hallucinogenic effects. NBOMe has also been used to study the effects of hallucinogens on brain function and behavior. Additionally, the drug has been used to study the potential therapeutic applications of hallucinogens in the treatment of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
N-(3-naphthalen-1-yloxypropyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-3-12-18-13-7-14-19-17-11-6-9-15-8-4-5-10-16(15)17/h4-6,8-11,18H,2-3,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAHFZVKNQHPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-naphthalen-1-yloxypropyl)butan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)
![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)

![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)
![3-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5171574.png)
![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)

![2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)
![3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171601.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)